molecular formula C6H11NO2 B12941612 3-Ethylazetidine-2-carboxylic acid

3-Ethylazetidine-2-carboxylic acid

Cat. No.: B12941612
M. Wt: 129.16 g/mol
InChI Key: WIBJWJCHZIGABR-UHFFFAOYSA-N
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Description

3-Ethylazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered ring with nitrogen as the heteroatom and a carboxylic acid group substituted on one of the ring carbon atoms This compound is a derivative of azetidine-2-carboxylic acid, with an ethyl group attached to the third carbon of the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylazetidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the starting material can be an amino acid derivative, which undergoes cyclization to form the azetidine ring. The reaction conditions typically involve the use of strong bases or acids to facilitate the ring closure.

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the cyclization process. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The ethyl group or other substituents on the azetidine ring can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and catalysts are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Ethylazetidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.

    Biology: The compound is used in studies related to protein folding and stability, as it can mimic proline in peptide chains.

    Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active molecules.

    Industry: It is utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-ethylazetidine-2-carboxylic acid involves its incorporation into peptide chains, where it can mimic the behavior of proline. This incorporation can affect protein folding and stability, leading to various biological effects. The compound interacts with molecular targets such as enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: The parent compound with a similar structure but without the ethyl group.

    Proline: A naturally occurring amino acid with a five-membered ring, structurally similar to azetidine derivatives.

    Pyrrolidine-2-carboxylic acid: Another heterocyclic amino acid with a five-membered ring.

Uniqueness: 3-Ethylazetidine-2-carboxylic acid is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-ethylazetidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)

InChI Key

WIBJWJCHZIGABR-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC1C(=O)O

Origin of Product

United States

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